Superior Potency for IKs Blockade in Native Cardiac Myocytes vs. Chromanol 293B
HMR 1556 demonstrates a profound enhancement in IKs inhibitory potency compared to the first-generation chromanol 293B in native canine ventricular myocytes. The IC50 value for HMR 1556 is 10.5 nM, whereas chromanol 293B exhibits an IC50 of 1,800 nM (1.8 μM), representing an approximately 171-fold increase in potency for HMR 1556 [1]. This stark difference allows for the use of significantly lower compound concentrations to achieve effective IKs blockade, minimizing the risk of off-target effects and solvent-related artifacts in sensitive electrophysiological assays.
| Evidence Dimension | IKs inhibition (IC50) |
|---|---|
| Target Compound Data | 10.5 nM |
| Comparator Or Baseline | Chromanol 293B, 1,800 nM (1.8 μM) |
| Quantified Difference | ~171-fold more potent |
| Conditions | Canine left ventricular myocytes; whole-cell patch clamp |
Why This Matters
The >100-fold increase in potency allows researchers to achieve near-complete IKs blockade at low nanomolar concentrations, drastically reducing the likelihood of confounding off-target effects that plague the micromolar-range chromanol 293B.
- [1] Thomas GP, Gerlach U, Antzelevitch C. HMR 1556, a potent and selective blocker of slowly activating delayed rectifier potassium current. J Cardiovasc Pharmacol. 2003;41(1):140-147. View Source
